2-(benzylthio)benzo[d]thiazole
Overview
Description
2-(Benzylthio)benzo[d]thiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Mechanism of Action
Target of Action
2-Benzylsulfanyl-benzothiazole, also known as 2-(benzylthio)benzo[d]thiazole, has been identified as a selective inhibitor of mycobacteria . This compound has shown significant activity against sensitive and multidrug-resistant strains of Mycobacterium tuberculosis . It also exhibits antifungal properties, inhibiting the growth of resistant moulds such as Aspergillus fumigatus and Aspergillus ustus .
Mode of Action
It is believed that the compound interacts with its targets (mycobacteria and certain fungi) in a way that inhibits their growth . The QSAR study indicated that the antituberculotic activity is connected with LUMO and HOMO energies .
Biochemical Pathways
Given its antimicrobial and antifungal properties, it can be inferred that the compound interferes with essential biochemical pathways in mycobacteria and certain fungi, leading to their inhibition .
Pharmacokinetics
The qsar study indicated that the lower lipophilicity and the increased size of the molecule contribute to its antituberculotic activity .
Result of Action
The primary result of the action of 2-Benzylsulfanyl-benzothiazole is the inhibition of the growth of mycobacteria and certain fungi . This makes it a promising candidate for the development of new antimicrobial and antifungal agents.
Biochemical Analysis
Biochemical Properties
2-Benzylsulfanyl-benzothiazole has been found to exhibit selective inhibitory properties against certain types of bacteria, yeasts, and fungi
Cellular Effects
The cellular effects of 2-Benzylsulfanyl-benzothiazole are primarily observed in its antimicrobial activity. It has been found to inhibit the growth of certain resistant moulds, such as Aspergillus fumigatus and Aspergillus ustus
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Benzylthio)benzo[d]thiazole can be synthesized through several methods. One common approach involves the reaction of 2-mercaptobenzothiazole with benzyl halides in the presence of a base such as potassium hydroxide (KOH) in water. This method is considered environmentally friendly and straightforward .
Another method involves a one-pot, two-step synthesis starting from 2-mercaptobenzothiazole and benzyl halides. This method uses water as the reaction medium and is also considered environmentally friendly .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned methods. The use of water as a reaction medium and the simplicity of the reaction conditions make these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
2-(Benzylthio)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antifungal agent against various phytopathogenic fungi.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfonyl)benzo[d]thiazole: This compound has similar antifungal properties but differs in its oxidation state.
2-(Benzylthio)benzo[d]oxazole: This compound has shown better inhibitory effects against certain fungi compared to commercial fungicides.
Uniqueness
2-(Benzylthio)benzo[d]thiazole is unique due to its broad-spectrum antifungal activity and potential applications in various fields. Its environmentally friendly synthesis methods and versatility in chemical reactions make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-benzylsulfanyl-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS2/c1-2-6-11(7-3-1)10-16-14-15-12-8-4-5-9-13(12)17-14/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRIJTKSNFXTIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333276 | |
Record name | 2-Benzylsulfanyl-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19654-17-2 | |
Record name | 2-[(Phenylmethyl)thio]benzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19654-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzylsulfanyl-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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